molecular formula C31H30ClN5S B11056279 N-benzyl-1-{[(5-chloro-2-methylphenyl)amino]methyl}-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

N-benzyl-1-{[(5-chloro-2-methylphenyl)amino]methyl}-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11056279
M. Wt: 540.1 g/mol
InChI Key: KJJIFELYHJKLQN-UHFFFAOYSA-N
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Description

N~3~-BENZYL-1-[(5-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of triazacyclopenta[cd]azulenes. This compound is characterized by its unique structure, which includes a benzyl group, a chlorinated aniline moiety, and a phenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-BENZYL-1-[(5-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazacyclopenta[cd]azulene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazacyclopenta[cd]azulene core.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Attachment of the Chlorinated Aniline Moiety: This step involves the reaction of the intermediate with 5-chloro-2-methylaniline under suitable conditions, such as in the presence of a coupling reagent.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~3~-BENZYL-1-[(5-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

N~3~-BENZYL-1-[(5-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N3-BENZYL-1-[(5-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-Benzyl-1-[(5-chloro-2-methylanilino)methyl]-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide
  • N~3~-Benzyl-1-[(5-chloro-2-methylanilino)methyl]-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Uniqueness

The uniqueness of N3-BENZYL-1-[(5-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-5,6,7,8-TETRAHYDRO-2,2A,8A-TRIAZACYCLOPENTA[CD]AZULENE-3-CARBOTHIOAMIDE lies in its specific structural features, such as the combination of a benzyl group, a chlorinated aniline moiety, and a phenyl group within the triazacyclopenta[cd]azulene framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C31H30ClN5S

Molecular Weight

540.1 g/mol

IUPAC Name

N-benzyl-2-[(5-chloro-2-methylanilino)methyl]-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H30ClN5S/c1-21-15-16-24(32)18-26(21)33-20-27-35-37-29(30(38)34-19-22-10-4-2-5-11-22)28(23-12-6-3-7-13-23)25-14-8-9-17-36(27)31(25)37/h2-7,10-13,15-16,18,33H,8-9,14,17,19-20H2,1H3,(H,34,38)

InChI Key

KJJIFELYHJKLQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC2=NN3C(=C(C4=C3N2CCCC4)C5=CC=CC=C5)C(=S)NCC6=CC=CC=C6

Origin of Product

United States

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